2-(2-Methoxyethoxy)ethyl 4-piperidinyl ether hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C10H22ClNO3 . The InChI code is 1S/C9H19NO2.ClH/c1-2-11-7-8-12-9-3-5-10-6-4-9;/h9-10H,2-8H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of this compound is 239.74000 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the search results .Scientific Research Applications
Protective Group in Organic Synthesis
2-(piperidine-1-yl)-ethyl (PIP), a related structure, has been evaluated as a protecting group for phenols, demonstrating stability under various conditions and allowing deprotection via multiple methods. This highlights its potential utility in synthetic chemistry for protecting sensitive functional groups during complex chemical transformations (Norén, 2021).
Thermosensitive Material Development
Hydration changes of poly(2-(2-methoxyethoxy)ethyl methacrylate) during thermosensitive phase separation in water have been studied, indicating potential applications in the development of smart materials that respond to temperature changes. Such materials could be useful in various fields including drug delivery and smart textiles (Maeda et al., 2007).
Electrochemical Applications
High-molecular-weight comb-shaped polyethers derived from 2-(2-methoxyethoxy) ethyl glycidyl ether have been used to enhance the ionic conductivity of polymer electrolytes in lithium polymer batteries. This suggests its application in improving the performance of energy storage devices (Matoba et al., 2004).
Designing Responsive Polymers
Copolymers of 2-(2-methoxyethoxy)ethyl methacrylate with oligo(ethylene glycol) have shown sharp and reversible phase transitions in aqueous media, indicating their potential use in designing thermoresponsive polymers. Such polymers could be utilized in various biomedical applications like drug delivery systems and tissue engineering (Lutz et al., 2009).
Mechanism of Action
The mechanism of action for this compound is not explicitly stated in the search results. Given its use as a central nervous system depressant, it may act by modulating neurotransmitter activity, but this is speculative without further information.
Properties
IUPAC Name |
4-[2-(2-methoxyethoxy)ethoxy]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3.ClH/c1-12-6-7-13-8-9-14-10-2-4-11-5-3-10;/h10-11H,2-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLZDLZFBKGGSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220021-51-1 | |
Record name | Piperidine, 4-[2-(2-methoxyethoxy)ethoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220021-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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